TLR8 agonist 7

Immuno-oncology TLR8 agonism EC50

TLR8 agonist 7 (CAS 3034750-26-7) is a potent TLR8 agonist (EC50 <250 nM) with proven 98% tumor growth inhibition in MC38-HER2 models. It features superior human/murine plasma stability and a glucuronide moiety for enhanced solubility. Ideal as a positive control or test agent in immuno-oncology studies. For research use only; not for human administration.

Molecular Formula C54H63N9O16
Molecular Weight 1094.1 g/mol
Cat. No. B12370859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR8 agonist 7
Molecular FormulaC54H63N9O16
Molecular Weight1094.1 g/mol
Structural Identifiers
SMILESCCCN(CCO)C(=O)C1=CC2=C(C=C(C=C2)C3(CC3)C(=O)NC4=CC5=C(CCN(C5)C(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)NC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)N=C4)N=C(C1)N
InChIInChI=1S/C54H63N9O16/c1-2-16-61(19-20-64)49(72)32-22-31-8-9-34(25-37(31)59-40(55)24-32)54(14-15-54)52(75)58-35-23-33-28-62(18-13-36(33)56-26-35)53(76)77-29-30-7-10-39(78-51-47(71)45(69)46(70)48(79-51)50(73)74)38(21-30)60-42(66)27-57-41(65)6-4-3-5-17-63-43(67)11-12-44(63)68/h7-12,21-23,25-26,45-48,51,64,69-71H,2-6,13-20,24,27-29H2,1H3,(H2,55,59)(H,57,65)(H,58,75)(H,60,66)(H,73,74)/t45-,46-,47+,48-,51+/m0/s1
InChIKeyGJFXEIGDVDYWLG-HHEFPRIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TLR8 Agonist 7 (3034750-26-7): A Glucuronidated Benzazepine-Naphthyridine PROTAC-like Conjugate for Immuno-Oncology and Vaccine Adjuvant Research


(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, commonly designated TLR8 agonist 7 (CAS 3034750-26-7), is a synthetic small-molecule agonist of Toll-like receptor 8 (TLR8) featuring a benzazepine warhead, a naphthyridine-containing linker, and a terminal glucuronic acid moiety [1]. This compound belongs to the class of benzazepine-based TLR8 modulators disclosed in patent WO-2020056194-A1, which are being developed for cancer immunotherapy and as vaccine adjuvants [2]. It exhibits potent TLR8 agonism (EC50 < 250 nM) and demonstrates substantial in vivo antitumor efficacy (98% tumor growth inhibition) in MC38-HER2 xenograft models, making it a valuable tool compound for immuno-oncology research .

Why TLR8 Agonist 7 (3034750-26-7) Cannot Be Substituted by Generic TLR8 Agonists: Structural and Functional Specificity Dictate Research Outcomes


TLR8 agonist 7 incorporates multiple structurally distinctive elements—a benzazepine core, a cyclopropanecarbonyl linker, a naphthyridine-6-carbonyloxymethyl spacer, and a glucuronic acid sugar moiety—that collectively influence its potency, plasma stability, and in vivo efficacy in ways that simpler TLR8 agonists (e.g., imidazoquinolines like Resiquimod) or other benzazepine derivatives (e.g., VTX-294, TL8-506) do not replicate [1]. The glucuronide conjugation enhances aqueous solubility and may alter pharmacokinetic profiles, while the naphthyridine-cyclopropanecarbonyl linkage contributes to receptor binding affinity. Substituting this compound with a generic TLR8 agonist risks introducing uncharacterized variations in cellular potency, cytokine induction profiles, and in vivo antitumor activity, thereby compromising experimental reproducibility and translational relevance .

Quantitative Differentiation of TLR8 Agonist 7 (3034750-26-7) Against Key TLR8 Agonist Comparators


TLR8 Agonist 7 Demonstrates Sub-250 nM Potency, Positioned Between Ultra-Potent VTX-294 and Weaker Agonist 8

TLR8 agonist 7 activates human TLR8 with an EC50 < 250 nM in HEK293 reporter assays [1]. This potency is lower than the ultra-potent benzazepine VTX-294 (EC50 ~50 nM) [2] and the highly potent TL8-506 (EC50 30 nM) , but significantly exceeds that of TLR8 agonist 8 (EC50 0.25–1 μM) [3]. This positions TLR8 agonist 7 as a mid-to-high potency tool for studies where maximal agonism may be undesirable or where a specific potency window is required.

Immuno-oncology TLR8 agonism EC50

Exceptional In Vivo Antitumor Efficacy: 98% Tumor Growth Inhibition in MC38-HER2 Xenograft Model

In the MC38-HER2 colon carcinoma xenograft model, TLR8 agonist 7 achieved a tumor growth inhibition (TGI) rate of 98% . This represents one of the highest reported TGI values among TLR8 agonists in this model. By comparison, the benzimidazolone molecular glue degrader CCT373566 showed only modest in vivo efficacy in a lymphoma xenograft model following oral dosing , while the potent BCL6 degrader BCL6-760 achieved 64% tumor volume reduction in an OCI-LY-1 xenograft at 60 mg/kg BID [1]. The near-complete tumor suppression by TLR8 agonist 7 underscores its exceptional translational potential.

In vivo efficacy Xenograft Tumor growth inhibition

Dual-Species Plasma Stability: Consistent Performance in Both Human and Murine Plasma

TLR8 agonist 7 demonstrates robust stability in both human and murine plasma, with no significant degradation observed under standard assay conditions [1]. This dual-species stability contrasts with many imidazoquinoline TLR7/8 agonists (e.g., Resiquimod), which exhibit variable stability across species and may require formulation optimization [2]. Consistent plasma stability facilitates reliable cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling and reduces confounding variables in preclinical efficacy studies.

Plasma stability Pharmacokinetics Species translation

Cytokine Induction: Potent TNFα Secretion with Sub-Micromolar EC50

TLR8 agonist 7 induces robust secretion of tumor necrosis factor alpha (TNFα) with an EC50 < 1 μM in human peripheral blood mononuclear cells (PBMCs) [1]. This potency is comparable to that of the ultra-potent VTX-294, which also induces TNFα in the sub-micromolar range [2]. In contrast, the imidazoquinoline Resiquimod (TLR7/8) typically requires higher concentrations to achieve equivalent TNFα output and exhibits broader cytokine induction due to dual TLR7/8 agonism [3]. The selective TLR8-driven TNFα response of TLR8 agonist 7 may be advantageous for applications where targeted myeloid cell activation is desired without concomitant TLR7-mediated plasmacytoid dendritic cell activation.

Cytokine induction TNFα Immunomodulation

Glucuronide Conjugation: A Structural Differentiator with Potential PK and Solubility Advantages

TLR8 agonist 7 contains a terminal glucuronic acid moiety (a β-D-glucuronide), which distinguishes it from non-conjugated benzazepine TLR8 agonists such as VTX-294 and TL8-506 . Glucuronidation is a well-established strategy to enhance aqueous solubility and modulate pharmacokinetic properties, including reducing clearance and prolonging half-life [1]. While direct comparative PK data between TLR8 agonist 7 and non-glucuronidated analogs are not publicly available, the presence of the glucuronide group is expected to confer improved solubility and potentially favorable tissue distribution, making this compound particularly suitable for in vivo studies requiring sustained exposure [2].

Glucuronidation Solubility Pharmacokinetics

Recommended Research Applications for TLR8 Agonist 7 (3034750-26-7) Based on Quantitative Differentiation Evidence


Preclinical Immuno-Oncology Efficacy Studies in Syngeneic or Xenograft Tumor Models

Given its exceptional 98% tumor growth inhibition in the MC38-HER2 xenograft model , TLR8 agonist 7 is ideally suited as a positive control or test agent in preclinical immuno-oncology studies. Its robust in vivo efficacy provides a clear benchmark for evaluating novel combination therapies or immunomodulatory regimens. Researchers should prioritize this compound when maximal tumor control is a primary endpoint.

Cross-Species Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The demonstrated stability of TLR8 agonist 7 in both human and murine plasma [1] makes it an excellent candidate for cross-species PK/PD studies. Investigators can use this compound to establish exposure-response relationships with confidence that plasma stability will not confound species-to-species translation. This is particularly valuable for programs advancing from murine efficacy models to non-human primate or human dose predictions.

TLR8-Selective Myeloid Cell Activation Assays

TLR8 agonist 7 induces potent TNFα secretion with sub-micromolar EC50 and exhibits selectivity for TLR8 over TLR7 (inferred from its classification as a TLR8 agonist) [2]. This profile makes it a preferred tool for dissecting TLR8-specific signaling in myeloid cells (monocytes, macrophages, myeloid dendritic cells) without the confounding influence of TLR7 activation. Applications include mechanistic studies of inflammasome activation, antigen presentation, and T-cell priming.

Solubility-Critical In Vivo Formulation Development

The glucuronide moiety of TLR8 agonist 7 is anticipated to enhance aqueous solubility, a property that can simplify formulation for in vivo dosing. Researchers facing solubility challenges with non-conjugated benzazepine TLR8 agonists may find TLR8 agonist 7 a more tractable alternative for studies requiring intravenous or intraperitoneal administration. This compound is recommended for exploratory formulation work where improved solubility is hypothesized to enhance exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLR8 agonist 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.